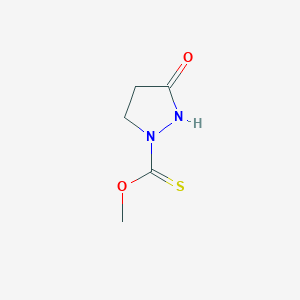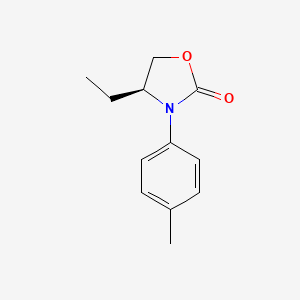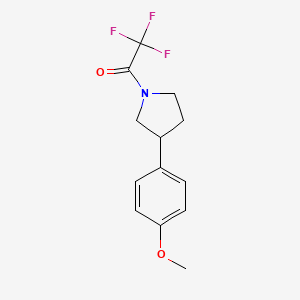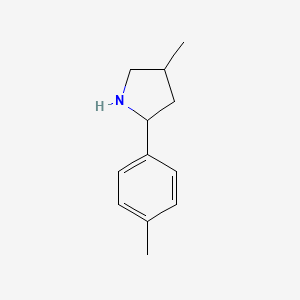![molecular formula C7H9NO2 B12872685 3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a fused ring system that includes both pyrrole and oxazine moieties, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with an oxazine precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are tailored to the specific type of reaction, with parameters such as temperature, solvent, and reaction time being carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with biological targets has led to research into its potential as a therapeutic agent.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5,6-tetrahydro-2H-pyrrolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A compound with a similar structural motif but different biological activities.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound used as a solvent and in various chemical reactions.
Uniqueness
3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one stands out due to its specific ring structure and the presence of both pyrrole and oxazine moieties. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
3,4,4a,5-tetrahydropyrrolo[1,2-c][1,3]oxazin-1-one |
InChI |
InChI=1S/C7H9NO2/c9-7-8-4-1-2-6(8)3-5-10-7/h1,4,6H,2-3,5H2 |
Clave InChI |
KBPCUTOPBROCKS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N2C1CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)

![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)

![4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12872614.png)
![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)


![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)


